

A Technical Guide to the Spectroscopic Profile of 2-Chloroaniline

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Compound of Interest

Compound Name: 2-Chloroaniline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-chloroaniline**, a crucial intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **2-chloroaniline** provides a unique molecular fingerprint, essential for its identification and characterization. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ^1H NMR Spectroscopic Data for 2-Chloroaniline

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.22	dd	H-6
7.03	dt	H-4
6.72	dt	H-5
6.67	dd	H-3
3.92	s (broad)	-NH ₂

Solvent: CDCl₃. Instrument Frequency: 90 MHz.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloroaniline

Chemical Shift (δ) ppm	Assignment
142.9	C-1
129.1	C-4
127.4	C-6
119.3	C-2
118.8	C-5
115.9	C-3

Solvent: CDCl₃.

Table 3: Mass Spectrometry Data for 2-Chloroaniline

m/z	Relative Intensity (%)	Assignment
127	100.0	[M] ⁺
129	32.5	[M+2] ⁺ (³⁷ Cl isotope)
92	21.9	[M-Cl] ⁺
65	30.5	[C ₅ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Table 4: Infrared (IR) Spectroscopic Data for 2-Chloroaniline

Wavenumber (cm ⁻¹)	Vibrational Mode
3440, 3360	N-H stretching (asymmetric and symmetric)
3060	Aromatic C-H stretching
1620	N-H bending (scissoring)
1590, 1480	Aromatic C=C stretching
1280	C-N stretching
745	C-Cl stretching
740	C-H out-of-plane bending (ortho-disubstituted)

Sample Phase: Liquid film.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- **Sample Preparation:** Approximately 10-20 mg of **2-chloroaniline** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A 90 MHz (or higher field) NMR spectrometer is used.
- **¹H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to simplify the spectrum. Key acquisition parameters include a

spectral width of 200-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** A small amount of **2-chloroaniline** is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.
- **Ionization:** The sample molecules are bombarded with a beam of electrons with an energy of 70 eV in the ion source. This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Infrared (IR) Spectroscopy

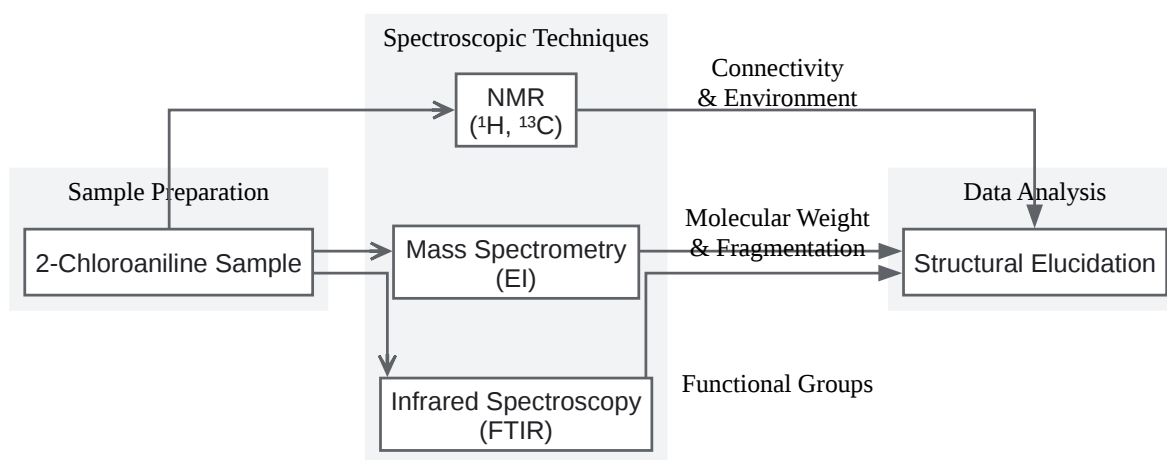
Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A drop of liquid **2-chloroaniline** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument scans the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$). Multiple scans are averaged to improve the signal-to-noise ratio.

- **Data Processing:** The sample interferogram is converted to a spectrum via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

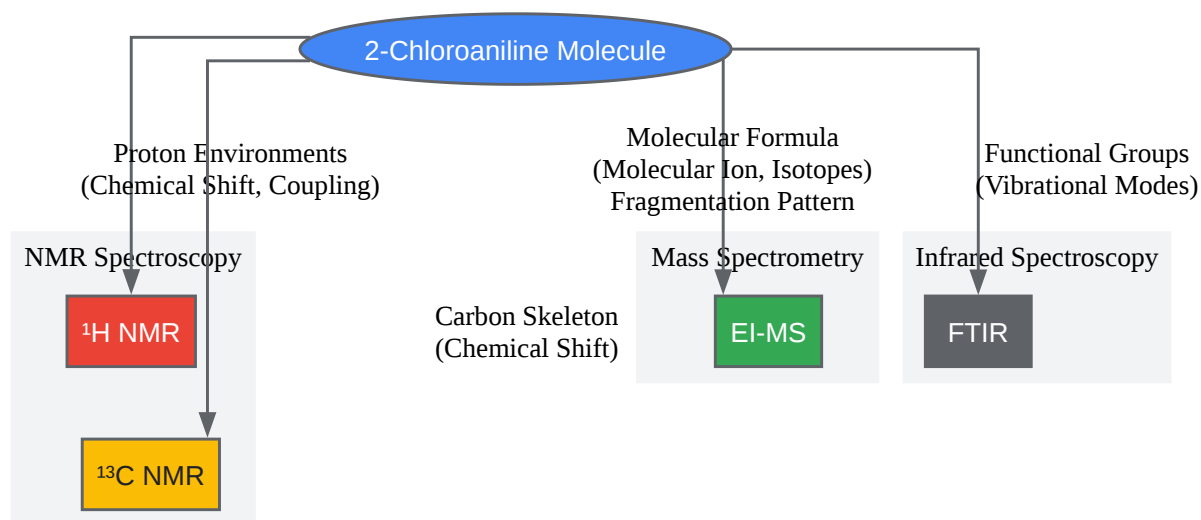
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical workflow for spectroscopic analysis.



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A simplified workflow for the spectroscopic analysis of **2-chloroaniline**.



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Information derived from different spectroscopic techniques for **2-chloroaniline**.

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References

- 1. 2-Chloroaniline(95-51-2) MS [m.chemicalbook.com]
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